2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Overview
Description
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is a chemical compound known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is a derivative of triazine and piperazine, which are both significant in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: It is involved in nucleophilic substitution reactions, particularly in the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various amides, esters, and other derivatives that are useful in pharmaceuticals and organic synthesis .
Scientific Research Applications
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: It plays a role in the modification of biomolecules, aiding in the study of protein interactions and functions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the activation of carboxylic acids, facilitating the formation of amides and esters. The mechanism involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine or alcohol, leading to the desired product. This process is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
Compared to these similar compounds, 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride offers unique advantages in terms of its reactivity and stability. Its structure allows for efficient coupling reactions under milder conditions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3.ClH/c1-18-10-12-9(13-11(14-10)19-2)16-5-3-15(4-6-16)7-8-17;/h17H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLFWKQRLPSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN(CC2)CCO)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-22-9 | |
Record name | 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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